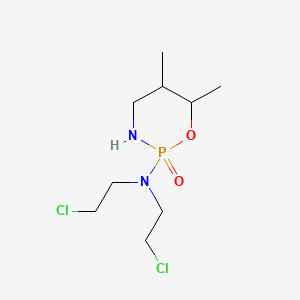
Tetrahydro-2-(bis(2-chloroethyl)amino)-5,6-dimethyl-2H-1,3,2-oxazaphosphorine 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropionaldehyde to yield cyclophosphamide .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: It is metabolized in the liver to form active metabolites.
Reduction: It can be reduced to inactive metabolites.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver.
Reduction: Various reducing agents in the body.
Substitution: Nucleophiles such as water or other biological molecules.
Major Products Formed
- 4-Ketocyclophosphamide
- Carboxyphosphamide
- Aldophosphamide
Wissenschaftliche Forschungsanwendungen
Cyclophosphamide has a wide range of scientific research applications:
- Chemistry : Used as a model compound to study DNA cross-linking.
- Biology : Investigated for its effects on cellular processes and DNA repair mechanisms.
- Medicine : Widely used in chemotherapy for treating cancers such as lymphoma, leukemia, and breast cancer.
- Industry : Used in the production of other pharmaceuticals and as a research tool in drug development .
Wirkmechanismus
Cyclophosphamide exerts its effects by being metabolized in the liver to form active metabolites, such as aldophosphamide. These metabolites then form covalent bonds with DNA, leading to cross-linking and strand breakage. This disrupts DNA replication and transcription, ultimately causing cell death. The primary molecular targets are rapidly dividing cancer cells, making it effective in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ifosfamide
- Chlorambucil
- Melphalan
Uniqueness
Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be activated in the liver, which allows for targeted action. Unlike some other nitrogen mustards, it has a relatively lower toxicity profile, making it a preferred choice in many chemotherapy regimens .
Eigenschaften
CAS-Nummer |
78219-96-2 |
|---|---|
Molekularformel |
C9H19Cl2N2O2P |
Molekulargewicht |
289.14 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-5,6-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C9H19Cl2N2O2P/c1-8-7-12-16(14,15-9(8)2)13(5-3-10)6-4-11/h8-9H,3-7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
LALXWSXUQYVCMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNP(=O)(OC1C)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)
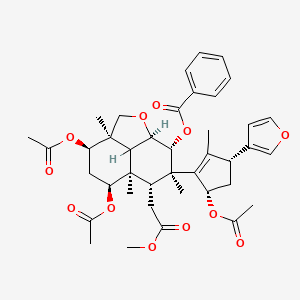

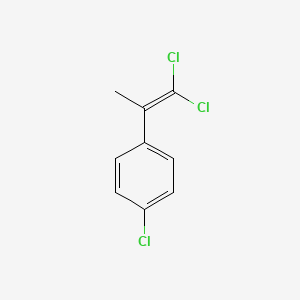

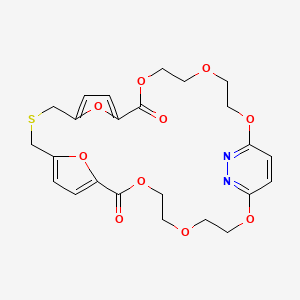
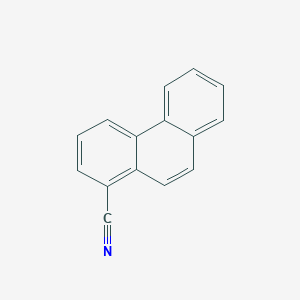
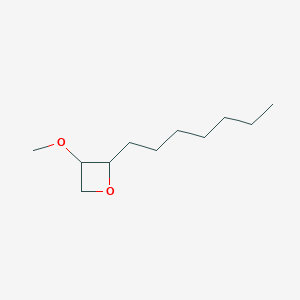

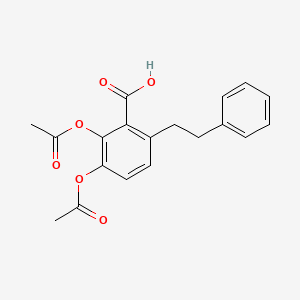
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)

